
4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of such compounds typically includes a quinazolinone core, which is a bicyclic system containing two nitrogen atoms. This core is often substituted with various functional groups, which can include chlorobenzyl and cyclopropylbenzamide groups .Chemical Reactions Analysis
The chemical reactions involving such compounds can vary widely depending on the specific functional groups present. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the quinazolinone core might participate in various condensation and cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their specific structure. For example, they might exhibit different levels of solubility, stability, and reactivity .科学的研究の応用
Alzheimer's Disease Treatment
Research indicates potential applications of related quinazolinone derivatives in the treatment of Alzheimer's disease. Compounds similar to the one have shown dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in Alzheimer's pathology. This suggests potential for these compounds in addressing neurodegenerative diseases such as Alzheimer's (Zarei et al., 2021).
Sigma-2 Receptor Probing
Quinazolinone derivatives have been used in the development of novel sigma-2 receptor probes. These probes, through specific receptor binding, could aid in the study of various physiological and pathological processes, including cancer and neurodegenerative diseases (Xu et al., 2005).
Cardiac Disease Research
Some quinazolinone-related compounds have been investigated for their potential as If current channel inhibitors, which could have implications in the treatment of cardiac conditions such as stable angina and atrial fibrillation. This research points to the broader applicability of quinazolinone derivatives in cardiovascular disease (Yoshida et al., 2014).
Antioxidant Applications
Research has also explored the use of quinazolinone derivatives as antioxidants in lubricating oils. This application suggests a potential role in industrial processes and materials science (Habib et al., 2014).
Anticonvulsant Activity
Further studies have investigated the anticonvulsant activities of quinazolinone derivatives. These compounds have shown promise in addressing convulsive disorders, suggesting potential therapeutic applications in neurology (Noureldin et al., 2017).
Antimicrobial Properties
Quinazolinone derivatives have been synthesized and evaluated for antimicrobial activities. This implies potential applications in the development of new antimicrobial agents for treating infections (Habib et al., 2013).
Analgesic and Anti-Inflammatory Activities
Some quinazolinone derivatives have demonstrated analgesic and anti-inflammatory properties. This indicates potential for these compounds in the development of new pain relief and anti-inflammatory medications (Yusov et al., 2019).
作用機序
Safety and Hazards
将来の方向性
The study of quinazolinone derivatives and related compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and chemical biology. Future research might focus on the synthesis of new derivatives, the exploration of their biological activities, and the development of their practical applications .
特性
IUPAC Name |
4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O5/c1-36-24-13-22-23(14-25(24)37-2)31(15-18-5-9-20(29)10-6-18)28(35)32(27(22)34)16-17-3-7-19(8-4-17)26(33)30-21-11-12-21/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKROTIIYEZVPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(=O)NC5CC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3004869.png)
![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/no-structure.png)
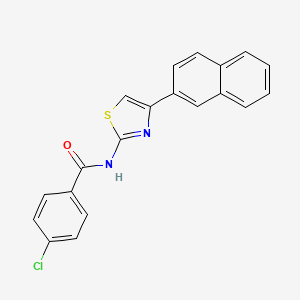
![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004875.png)
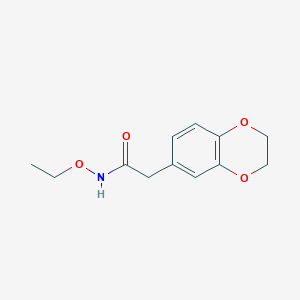
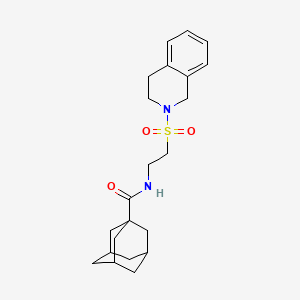
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)
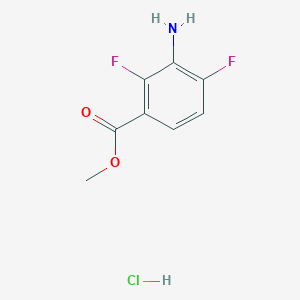
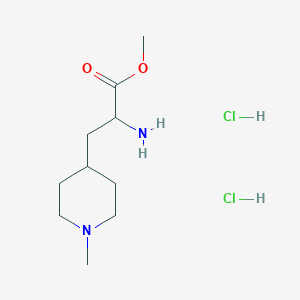
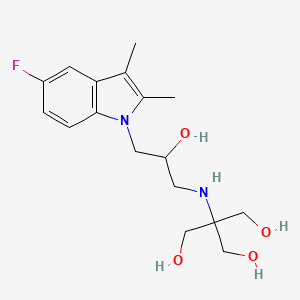
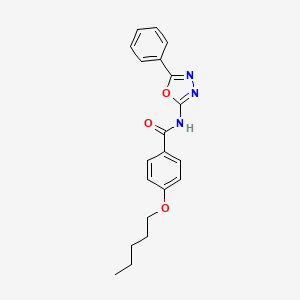
![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3004888.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B3004889.png)
